(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol
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Overview
Description
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and a chiral auxiliary or catalyst to ensure the desired stereochemistry.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to enhance enantioselectivity.
Solvents: Selection of appropriate solvents to improve reaction efficiency and yield.
Temperature and Pressure: Control of temperature and pressure to optimize reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding alkane or alcohol using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide or potassium thiocyanate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium iodide, potassium thiocyanate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-Fluorophenyl)propan-1-ol: Lacks the methoxy group, which may affect its chemical properties and biological activity.
(2R)-2-(4-Methoxyphenyl)propan-1-ol: Lacks the fluorine atom, which can influence its reactivity and interactions with molecular targets.
(2R)-2-(2-Chloro-4-methoxyphenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
The presence of both the fluorine atom and methoxy group in (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol imparts unique chemical and biological properties, such as:
Enhanced Binding Affinity: The fluorine atom can enhance the compound’s binding affinity to specific molecular targets.
Altered Reactivity: The methoxy group can influence the compound’s reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQTUMMUWXPFL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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